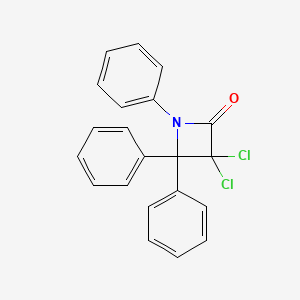
3,3-Dichloro-1,4,4-triphenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-1,4,4-triphenylazetidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of three phenyl groups and two chlorine atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,4,4-triphenylazetidin-2-one typically involves the reaction of triphenylphosphine with carbon tetrachloride and an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired azetidinone ring. The process involves multiple steps, including the formation of intermediates that eventually cyclize to form the azetidinone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-1,4,4-triphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Applications De Recherche Scientifique
3,3-Dichloro-1,4,4-triphenylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-1,4,4-triphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichloro-4,4-diaminodiphenylmethane: Known for its use in polymer production.
3,3-Dimethyl-4,4-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
Uniqueness
3,3-Dichloro-1,4,4-triphenylazetidin-2-one is unique due to its azetidinone ring structure and the presence of three phenyl groups
Propriétés
Numéro CAS |
27296-26-0 |
|---|---|
Formule moléculaire |
C21H15Cl2NO |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
3,3-dichloro-1,4,4-triphenylazetidin-2-one |
InChI |
InChI=1S/C21H15Cl2NO/c22-21(23)19(25)24(18-14-8-3-9-15-18)20(21,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
MAUZIHKJVMSXAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(C(=O)N2C3=CC=CC=C3)(Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


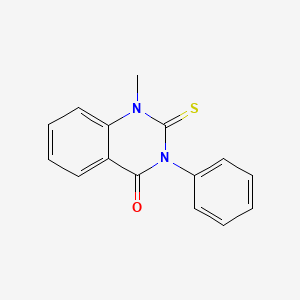
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
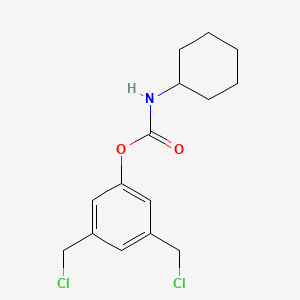



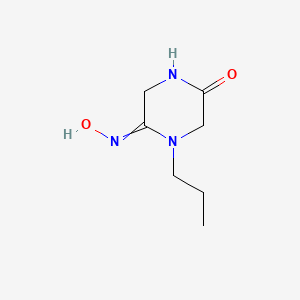
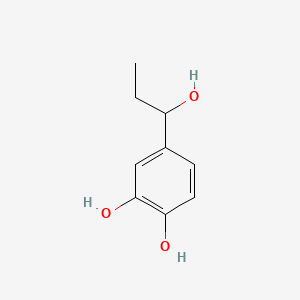
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)

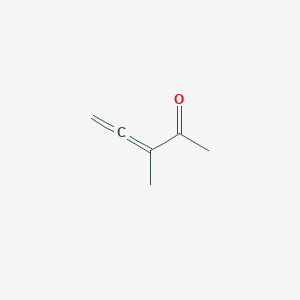
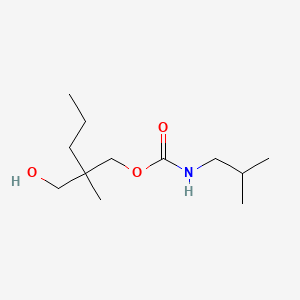
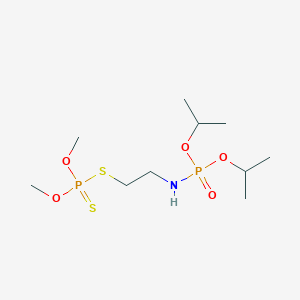
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
